2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
Description
2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core. This structure comprises a fused pyridine and pyrimidine ring system, with a difluoromethyl group at position 2 and a methyl group at position 6.
Properties
Molecular Formula |
C10H12F2N2O |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
2-(difluoromethyl)-7-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H12F2N2O/c1-6-2-3-8-13-7(10(11)12)4-9(15)14(8)5-6/h4,6,10H,2-3,5H2,1H3 |
InChI Key |
OYLXNEMPXXKHRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC(=CC(=O)N2C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of appropriate pyrimidine derivatives with difluoromethylating agents. One common method involves the use of difluoromethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Agriculture: It is explored as a fungicide and pesticide due to its activity against certain plant pathogens.
Biology: Research includes its role in inhibiting specific enzymes and pathways in biological systems.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances its binding affinity and specificity towards these targets. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[1,2-a]pyrimidin-4-one scaffold is widely utilized in medicinal chemistry. Below is a detailed comparison of 2-(difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one with structurally related derivatives:
Substituent Effects at Position 2
- Target Compound: The difluoromethyl group (-CF₂H) enhances electronegativity and may improve metabolic stability compared to non-fluorinated analogs. Fluorine atoms reduce oxidative degradation, a common issue in drug metabolism .
- 2-(Chloromethyl) Analog : Replacing difluoromethyl with chloromethyl (e.g., 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one) introduces a more reactive substituent. Chlorine’s larger atomic radius and polarizability could alter binding kinetics, though it may increase susceptibility to nucleophilic substitution .
- Risperidone : Features a 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl} group at position 2. This bulky substituent confers high affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, underpinning its antipsychotic activity. The difluoromethyl analog lacks this extended pharmacophore, suggesting divergent biological targets .
Substituent Effects at Position 7
- 7-(1-Methylpiperidin-4-yl) Analog : In derivatives like 2-(3,4-dimethoxyphenyl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (), the piperidinyl group introduces basicity and hydrogen-bonding capacity, likely enhancing CNS penetration and receptor selectivity .
Core Modifications and Bioactivity
- Pyrido[2,3-d]pyrimidin-7(8H)-ones: Compounds such as 4-phenoxy-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one () replace the fused pyridine ring with a dihydropyridine moiety. The phenylamino and phenoxy groups at position 4 suggest applications in kinase inhibition or anticancer activity .
- Risperidone Derivatives : The benzoxazole-piperidine chain in risperidone () is critical for its atypical antipsychotic profile. By contrast, the target compound’s simpler substituents may prioritize metabolic stability over receptor polypharmacology .
Physicochemical Properties
Research Implications and Gaps
- Pharmacological Data: Limited evidence on the target compound’s receptor affinity or pharmacokinetics necessitates further studies.
- Fluorine vs. Chlorine : Comparative studies on difluoromethyl and chloromethyl analogs could clarify trade-offs between stability and reactivity.
- Position 7 Diversity : Exploring bulkier substituents (e.g., ’s piperidinyl groups) may optimize target engagement .
Biological Activity
2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C9H10F2N2O
- Molecular Weight : 200.18 g/mol
- CAS Number : 2060019-91-0
The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of specific receptor tyrosine kinases (RTKs), which are crucial in processes such as cell proliferation and angiogenesis.
Key Targets:
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR is significant for anti-cancer therapies as it plays a vital role in tumor angiogenesis.
- Other RTKs : The compound may also interact with other kinases involved in cancer progression and metastasis.
Anticancer Activity
Several studies have highlighted the anticancer potential of 2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one. For instance:
- In Vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines. In particular, it has been noted for its effectiveness against melanoma cells by significantly reducing tumor growth and angiogenesis when tested in mouse models .
- Mechanistic Insights : The inhibition of VEGFR by this compound leads to reduced vascularization within tumors, thereby limiting their growth potential. This mechanism is critical for developing new anti-cancer agents targeting angiogenesis .
Case Studies
- Study on Melanoma :
- Cell Proliferation Inhibition :
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
